1-[(2-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(2-Chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine-2-one core substituted with a 2-chlorobenzyl group at position 1 and a 6-methylbenzothiazole carboxamide moiety at position 2.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-8-9-17-18(11-13)28-21(23-17)24-19(26)15-6-4-10-25(20(15)27)12-14-5-2-3-7-16(14)22/h2-11H,12H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMGOALUTQGCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Table 1: Structural Comparison with Oxazole Analog
| Feature | Main Compound | Oxazole Analog |
|---|---|---|
| Heterocycle | 1,3-Benzothiazole | 1,2-Oxazole |
| Substituent Position | 6-Methyl | 5-Methyl |
| Lipophilicity | Higher (due to benzothiazole) | Lower (oxazole polarity) |
N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
This compound () shares the dihydropyridine-2-one carboxamide core but differs in substituents:
- Aromatic Substituent : A 3-bromo-2-methylphenyl group replaces the 2-chlorobenzyl and benzothiazole moieties.
- Conformation : The molecule adopts a near-planar conformation due to extended π-conjugation via the amide bridge, a feature likely shared with the main compound.
- Crystal Packing : Centrosymmetric dimers formed via N–H⋯O hydrogen bonds (Table 2) suggest solid-state stability, which could translate to similar packing behavior in the main compound .
Table 2: Hydrogen Bonding in Carboxamide Analogs
| Compound | Hydrogen Bond Donor/Acceptor | Interaction Type |
|---|---|---|
| N-(3-Bromo-2-methylphenyl) analog | N–H (amide) → O (carbonyl) | Intra-/Intermolecular |
| Main Compound | Likely N–H (amide) → O/N/S | Predicted similar behavior |
Pyrido[2,3-d]Pyrimidine Derivatives
describes a pyrido[2,3-d]pyrimidine carboxylate with a 2-chlorophenyl group. While structurally distinct, this compound highlights the importance of:
- Chlorophenyl Substitution : The 2-chlorophenyl group is conserved across multiple analogs, suggesting its role in steric or electronic modulation.
- Heterocyclic Expansion : The pyridopyrimidine system introduces additional nitrogen atoms, which may enhance binding to nucleotide-binding targets compared to the dihydropyridine core .
Implications of Structural Variations
- Halogen Effects : The 2-chlorophenyl group in the main compound versus bromo substituents in analogs () affects molecular weight and van der Waals interactions. Chlorine offers a balance between lipophilicity and steric bulk.
- Heterocycle Choice : Benzothiazole (main compound) vs. oxazole () or pyridopyrimidine () alters solubility, metabolic stability, and target selectivity. Benzothiazoles are often associated with kinase inhibition due to their ATP-binding pocket compatibility.
- Synthetic Pathways : and suggest that carboxamide derivatives are synthesized via condensation reactions, implying shared synthetic challenges (e.g., tautomer control, by-product formation) .
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (chemical formula: C19H16ClN3O2S) is a member of a class of compounds known for their diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methyl-1,3-benzothiazole derivatives with appropriate isocyanates or amines under controlled conditions. The process often utilizes solvents like DMF (N,N-Dimethylformamide) and catalysts such as triethylamine to facilitate the reaction. The yield and purity of the synthesized compound are critical for assessing its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro studies have shown that derivatives of benzothiazole and dihydropyridine exhibit selective cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
- IC50 Values : Some derivatives have demonstrated IC50 values in the nanomolar range, indicating potent anticancer properties.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Antibacterial and Antifungal Tests : Studies reveal that benzothiazole derivatives possess moderate to significant antibacterial and antifungal activities. The presence of substituents such as chlorine enhances these activities due to increased lipophilicity .
Enzyme Inhibition
Another notable biological activity is the inhibition of specific enzymes:
- Cholinesterase Inhibition : Some studies report that related compounds exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer’s .
- IC50 Values : For example, one derivative showed an IC50 value of 46.42 µM against butyrylcholinesterase.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells.
- Enzyme Interaction : The ability to inhibit cholinesterases suggests potential interactions with the active sites of these enzymes, thereby modulating neurotransmitter levels.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
